molecular formula C₄D₈Na₂O₆S₄ B1140284 Dimesna CAS No. 1189975-43-6

Dimesna

Cat. No. B1140284
M. Wt: 334.39
InChI Key:
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Patent
US06504049B1

Procedure details

The ongoing S-acetyl-2-mercaptoethane sulfonic acid, sodium salt (20 g) is dissolved in water and added 1N sodium hydroxide to adjust the pH to 9.0. The reaction mixture is the then stirred while bubbling oxygen for 48 hours. The aqueous portion is then concentrated and crystallized out the product directly. Yield is found to be 80%. The product is characterized by NMR and corroborated the structure with the authentic sample.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([S:4][CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8])(=O)C.[Na].[OH-:12].[Na+:13]>O>[CH2:6]([S:7]([O-:9])(=[O:8])=[O:12])[CH2:5][S:4][S:4][CH2:5][CH2:6][S:7]([O-:10])(=[O:8])=[O:9].[Na+:13].[Na+:13] |f:2.3,5.6.7,^1:10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SCCS(=O)(=O)O
Name
Quantity
20 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while bubbling oxygen for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous portion is then concentrated
CUSTOM
Type
CUSTOM
Details
crystallized out the product directly
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Name
Type
Smiles
C(CSSCCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06504049B1

Procedure details

The ongoing S-acetyl-2-mercaptoethane sulfonic acid, sodium salt (20 g) is dissolved in water and added 1N sodium hydroxide to adjust the pH to 9.0. The reaction mixture is the then stirred while bubbling oxygen for 48 hours. The aqueous portion is then concentrated and crystallized out the product directly. Yield is found to be 80%. The product is characterized by NMR and corroborated the structure with the authentic sample.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([S:4][CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8])(=O)C.[Na].[OH-:12].[Na+:13]>O>[CH2:6]([S:7]([O-:9])(=[O:8])=[O:12])[CH2:5][S:4][S:4][CH2:5][CH2:6][S:7]([O-:10])(=[O:8])=[O:9].[Na+:13].[Na+:13] |f:2.3,5.6.7,^1:10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SCCS(=O)(=O)O
Name
Quantity
20 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while bubbling oxygen for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous portion is then concentrated
CUSTOM
Type
CUSTOM
Details
crystallized out the product directly
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Name
Type
Smiles
C(CSSCCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.